molecular formula C9H18ClNO2 B1463101 (1-Ethyl-4-piperidinyl)acetic acid hydrochloride CAS No. 1185412-62-7

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride

Cat. No.: B1463101
CAS No.: 1185412-62-7
M. Wt: 207.7 g/mol
InChI Key: YTFOXKINKMRSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with ethyl bromoacetate, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt . The reaction conditions often involve the use of solvents like ethanol or methanol and require controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-4-piperidinyl)acetic acid hydrochloride
  • (1-Propyl-4-piperidinyl)acetic acid hydrochloride
  • (1-Butyl-4-piperidinyl)acetic acid hydrochloride

Uniqueness

(1-Ethyl-4-piperidinyl)acetic acid hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. The ethyl group may affect the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects .

Properties

IUPAC Name

2-(1-ethylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFOXKINKMRSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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